N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide
Description
This compound is an acetamide derivative featuring a tetrahydropyran (oxane) core substituted with hydroxyl, hydroxymethyl, and 4-methoxyphenoxy groups. The 4-methoxyphenoxy moiety at position 2 distinguishes it from related compounds, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-8(18)16-12-14(20)13(19)11(7-17)23-15(12)22-10-5-3-9(21-2)4-6-10/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFZIIDJPOHHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide, also known by its CAS number 38229-78-6, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H21NO7
- Molecular Weight : 327.33 g/mol
- IUPAC Name : N-((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)acetamide
- CAS Number : 38229-78-6
- Purity : 95% .
Research indicates that this compound exhibits several biological activities. The compound's hydroxyl and methoxy groups contribute to its reactivity and interaction with biological targets.
- Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially alleviating chronic inflammation.
- Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from apoptosis induced by oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Induction of apoptosis |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of mitochondrial function |
In Vivo Studies
Animal studies have shown that administration of the compound leads to significant reductions in tumor size in xenograft models. For example:
- Model : A549 lung cancer xenograft in mice
- Dosage : 50 mg/kg body weight
- Duration : 30 days
- Outcome : Tumor size reduced by approximately 40% compared to control groups .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated:
- Cognitive Improvement : Rats treated with the compound showed improved performance in maze tests.
- Biomarkers : Decreased levels of amyloid-beta plaques were observed in brain tissues.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory bowel disease (IBD), the compound was administered to mice with induced colitis. The findings revealed:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its acetamide and glycosidic bonds.
Key findings:
-
The acetamide group hydrolyzes faster in acidic media (95% conversion) compared to basic conditions (72% conversion) .
-
Glycosidic bond cleavage produces 4-methoxyphenol as a major byproduct, confirmed via HPLC-MS.
Oxidation Reactions
Primary and secondary hydroxyl groups are susceptible to oxidation:
Notably:
-
NaIO4 selectively oxidizes vicinal diols (C4/C5 hydroxyls), breaking the ring structure.
-
KMnO4 converts the hydroxymethyl (-CH2OH) group to -COOH, verified via IR (1690 cm⁻¹ carbonyl stretch) .
Esterification and Etherification
The hydroxyl groups participate in nucleophilic substitutions:
Structural analysis:
-
Acetylation occurs preferentially at C4/C5 hydroxyls due to steric accessibility .
-
Methoxyphenoxy ether cleavage requires strong acids, producing phenolic derivatives.
Enzymatic Modifications
Biocatalysis studies reveal niche reactivity:
Critical observations:
-
β-Glucosidase activity is hindered by the methoxyphenoxy group’s bulkiness .
-
Lipase-mediated esterification occurs selectively at the primary hydroxymethyl group .
Stability Under Physiological Conditions
The compound’s degradation profile in simulated biological environments:
| Condition | pH | Half-Life | Major Degradants |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 2.1 hours | 4-Methoxyphenol, acetic acid |
| Simulated intestinal fluid | 6.8 | 12.4 hours | Oxidized C4 ketone, deacetylated derivative |
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a conserved oxane ring with N-acetamide, dihydroxy (4,5-positions), and hydroxymethyl (6-position) groups. Key differences lie in the substituent at position 2:
Key Insights :
- Electron Effects: The 4-methoxyphenoxy group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl (Compound 40) or sulfonyl (Compound 41) groups. This impacts charge distribution and hydrogen-bonding capacity .
- Lipophilicity: The biphenyl substituents in Compounds 40–41 increase lipophilicity (logP > 1.5 predicted), whereas the target’s methoxyphenoxy group balances polarity and hydrophobicity (logP ~0.5–1.0) .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the oxane (tetrahydropyran) core. For example, glycosylation of the 4-methoxyphenoxy group can be achieved using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride), and controlling temperature (room temperature for overnight stirring).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust generation; work under a fume hood. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and dispose of waste according to hazardous chemical guidelines. Store at 2–8°C in airtight containers, away from incompatible substances like strong oxidizers .
Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 255 nm) to assess purity.
- Mass Spectrometry (LCMS/ESI) : Confirm molecular weight (e.g., observed [M+H]⁺ or [M+Na]⁺ peaks matching theoretical values) .
- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 2.14 ppm for acetamide methyl groups) and coupling constants to validate substituent positions .
Advanced Research Questions
Q. How can spectroscopic data resolve ambiguities in the glycosidic linkage configuration?
- Methodological Answer : Use NOESY NMR to identify spatial proximity between protons on the oxane ring and the 4-methoxyphenoxy group. For example, cross-peaks between H-1 of the phenoxy group and H-2/H-3 of the oxane confirm β-glycosidic linkage. Additionally, ROESY experiments can distinguish axial vs. equatorial substituents .
Q. What strategies enhance bioactivity through modifications to the glycosidic moiety?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenoxy group with nitro (e.g., 3’-nitro-biphenyl) or fluoro derivatives to modulate electron density and binding affinity .
- Sugar Core Functionalization : Introduce sulfonyl (e.g., methylsulfonyl) or acetyl groups at C-4/C-6 to alter hydrophilicity and enzymatic stability .
- Bioisosteric Replacement : Substitute the oxane ring with morpholine or piperidine analogs to improve pharmacokinetic properties .
Q. How can computational methods predict interactions with biological targets like β-galactosidase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the compound’s binding to β-galactosidase (PDB: 1JZ7). Focus on hydrogen bonding with active-site residues (e.g., Glu461) and π-π stacking with the phenoxy group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex, analyzing RMSD and binding free energy (MM/PBSA) .
Q. What experimental approaches validate the compound’s role as a substrate or inhibitor in enzymatic assays?
- Methodological Answer :
- Kinetic Assays : Measure Vₘₐₓ and Kₘ using colorimetric substrates (e.g., 4-nitrophenyl derivatives) in buffer (pH 6.5, 37°C). Inhibitor potency (IC₅₀) can be determined via dose-response curves .
- Fluorescence Quenching : Monitor tryptophan fluorescence changes in enzyme-inhibitor complexes to estimate binding constants .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported NMR chemical shifts for similar acetamide derivatives?
- Methodological Answer : Cross-reference solvent effects (e.g., CDCl₃ vs. D₂O) and calibration standards. For example, acetamide methyl protons may shift upfield by 0.1–0.3 ppm in deuterated water due to hydrogen bonding. Validate assignments using 2D-COSY and HSQC to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
